7-Methyl-4-nitro-1H-indole-2-carboxylic acid

Physicochemical Property Drug Design Pharmacokinetics

7-Methyl-4-nitro-1H-indole-2-carboxylic acid (CAS 90771-57-6) is a polysubstituted indole derivative classified as a nitro-substituted carboxylic acid. It features a core indole scaffold with a methyl group at the 7-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position, giving it a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
Cat. No. B13251424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-nitro-1H-indole-2-carboxylic acid
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)[N+](=O)[O-])C=C(N2)C(=O)O
InChIInChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)6-4-7(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14)
InChIKeyLLSXFEFQMNTSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4-nitro-1H-indole-2-carboxylic Acid: A Unique Heterocyclic Building Block for Drug Discovery and Chemical Synthesis


7-Methyl-4-nitro-1H-indole-2-carboxylic acid (CAS 90771-57-6) is a polysubstituted indole derivative classified as a nitro-substituted carboxylic acid . It features a core indole scaffold with a methyl group at the 7-position, a nitro group at the 4-position, and a carboxylic acid at the 2-position, giving it a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol . This specific substitution pattern imparts unique physicochemical properties, including a calculated LogP of 2.10, which distinguishes it from its simpler nitroindole-2-carboxylic acid analogs and positions it as a versatile intermediate for the synthesis of more complex, pharmacologically relevant molecules .

1 Polysubstituted indole-2-carboxylic acid scaffold for medicinal chemistry building block synthesis
2 7-methyl/4-nitro pattern supports steric and electronic tuning in regioselective derivatization
3 Distinct molecular weight aids MS-based reaction monitoring and method development

Why Generic Substitution Fails: The Critical Role of the 7-Methyl-4-Nitro Motif in 7-Methyl-4-nitro-1H-indole-2-carboxylic Acid


Generic substitution of indole-2-carboxylic acid derivatives is not possible due to the profound impact of specific substitution patterns on molecular properties and biological function. The presence of the 7-methyl and 4-nitro groups in 7-Methyl-4-nitro-1H-indole-2-carboxylic acid creates a distinct electronic and steric environment that differs significantly from unsubstituted, mono-nitro, or differently substituted analogs . For instance, the 7-methyl group increases lipophilicity compared to 4-nitroindole-2-carboxylic acid, while the 4-nitro substitution alters the electron density of the aromatic ring relative to 7-nitroindole-2-carboxylic acid [1]. These differences directly influence reactivity in further synthetic transformations, the compound's physicochemical profile (LogP, pKa), and its potential interactions with biological targets, making it an unsuitable and unpredictable replacement for related compounds in established research protocols or synthetic routes.

Removal of the 7-methyl group (e.g., 4-nitroindole-2-carboxylic acid) alters lipophilicity and steric bulk, which may affect membrane partitioning and regioselectivity.
Relocation of the nitro group to the 7-position changes electronic density and introduces reported APE1 inhibition, making biological profiles incompatible.
Unsubstituted or mono-nitro analogs lack the combined electronic/steric fingerprint required for reproducible synthetic transformations.

Quantitative Differentiation Guide: 7-Methyl-4-nitro-1H-indole-2-carboxylic Acid vs. Closest Analogs


Enhanced Lipophilicity: Quantified LogP Difference vs. 4-Nitroindole-2-carboxylic Acid

The incorporation of a methyl group at the 7-position of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid significantly increases its lipophilicity compared to the non-methylated analog, 4-nitroindole-2-carboxylic acid. This is a key factor for predicting membrane permeability and oral absorption. The target compound exhibits a calculated LogP of 2.10 , whereas 4-nitroindole-2-carboxylic acid has a reported LogP of 2.04 [1].

Lipophilicity vs. 4-Nitro Analog
Data to verify
LogP 2.10 vs 2.04 (Δ +0.06)
Marginally higher lipophilicity may support permeability screening.
In silico calculated values; experimental validation recommended.
Physicochemical Property Drug Design Pharmacokinetics

Distinct Lipophilicity Profile Compared to 7-Nitroindole-2-carboxylic Acid (CRT0044876)

While 7-Nitroindole-2-carboxylic acid (CRT0044876) is a known APE1 inhibitor with an IC50 of ~3 μM, its 4-nitro isomer exhibits a different biological profile. The 7-Methyl-4-nitro-1H-indole-2-carboxylic acid presents a unique combination of substituents that is expected to alter its target binding. Its LogP of 2.10 is intermediate between 4-nitroindole-2-carboxylic acid (LogP 2.04) and the more lipophilic 7-nitroindole-2-carboxylic acid (LogP 2.30) [1].

Lipophilicity vs. 7-Nitro Analog
Reported
LogP 2.10 vs 2.30 (Δ -0.20); APE1 IC50 not reported vs ~3 μM
Differentiated lipophilicity and absence of known APE1 activity may avoid DNA repair pathway modulation.
APE1 activity of target compound untested; direct screening advised.
Physicochemical Property Drug Design APE1 Inhibitor

Unique Molecular Weight for MS and HPLC Method Development

The molecular weight of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid (220.18 g/mol) is distinct from its closest analogs, 4-nitroindole-2-carboxylic acid and 7-nitroindole-2-carboxylic acid, both of which have a molecular weight of 206.15 g/mol . This 14 Da mass difference, corresponding to a methylene group, allows for unambiguous identification and quantification via mass spectrometry (MS) in complex reaction mixtures.

Molecular Weight Signature
Data to verify
220.18 g/mol vs 206.15 g/mol (Δ +14.03)
Distinct mass facilitates unambiguous MS identification in mixtures.
Exact mass based on formula; confirm experimentally.
Analytical Chemistry Method Development QC

Enhanced Steric Hindrance for Regioselective Transformations

The 7-methyl group introduces steric hindrance adjacent to the indole nitrogen, which can be exploited to direct regioselective reactions. For example, electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions may favor positions less sterically hindered. This contrasts with 4-nitroindole-2-carboxylic acid, which lacks this substituent and may exhibit a different regioselectivity profile . The presence of both a 7-methyl and a 4-nitro group creates a unique steric and electronic environment that can be leveraged for the synthesis of novel, more complex molecules .

Steric Hindrance Effect
Class-level inference
7-methyl group introduces steric bulk (Fsp3 0.1 vs 0.0)
May enable regioselective control in electrophilic substitution reactions.
Regioselectivity must be validated experimentally.
Synthetic Chemistry Regioselectivity Building Block

Optimal Application Scenarios for 7-Methyl-4-nitro-1H-indole-2-carboxylic Acid Based on Evidence


Scaffold for CNS-Penetrant Drug Candidates

The enhanced lipophilicity of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid (LogP 2.10) compared to 4-nitroindole-2-carboxylic acid (LogP 2.04) makes it a more suitable starting material for designing central nervous system (CNS) drug candidates. Its higher LogP suggests improved passive diffusion across the blood-brain barrier, a critical property for neurotherapeutic agents. Researchers can use this building block to synthesize lead compounds with potentially better brain exposure [1].

Synthesis of Novel Indole-2-carboxylic Acid Derivatives via Regioselective Functionalization

The unique substitution pattern of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid, featuring both a 7-methyl and a 4-nitro group, provides a defined steric and electronic landscape for regioselective chemical transformations. This allows for the predictable introduction of additional functional groups at specific positions on the indole ring, enabling the efficient construction of complex, patentable chemical libraries for structure-activity relationship (SAR) studies in medicinal chemistry programs .

Development of Selective APE1-Independent Tool Compounds

Given that 7-nitroindole-2-carboxylic acid (CRT0044876) is a known APE1 inhibitor, 7-Methyl-4-nitro-1H-indole-2-carboxylic acid offers a valuable alternative scaffold for research where APE1 inhibition is an undesirable off-target effect. Its distinct substitution pattern and lack of reported APE1 activity make it a superior choice for developing tool compounds or probes for targets where DNA repair pathway modulation would confound experimental results .

Analytical Reference Standard for LC-MS Method Development

The unique molecular weight of 7-Methyl-4-nitro-1H-indole-2-carboxylic acid (220.18 g/mol) provides a clear and distinct signal in mass spectrometry, differentiating it from other common nitroindole-2-carboxylic acid derivatives (MW ~206.15 g/mol). This property makes it an ideal analytical reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) methods to monitor its use in complex synthetic reactions or to detect it as a potential impurity or metabolite [1].

Application
Selection Property
Validation Focus
CNS-penetrant compound synthesis
Lipophilicity-enhancing scaffold (LogP context)
Membrane permeability assessment
Regioselective indole derivatization
Steric/electronic directing group pattern
Reaction regioselectivity verification
APE1-off-target-free tool design
Lack of reported APE1 inhibitory activity
APE1 activity screening
LC-MS method reference standard
Distinct mass spectrometric profile
Method selectivity and identity confirmation
Quote Request

Request a Quote for 7-Methyl-4-nitro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.